molecular formula C30H58O B14488231 Triacont-7-en-11-one CAS No. 63408-55-9

Triacont-7-en-11-one

Cat. No.: B14488231
CAS No.: 63408-55-9
M. Wt: 434.8 g/mol
InChI Key: PFBOVTIFMARRJS-UHFFFAOYSA-N
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Description

Triacont-7-en-11-one is a long-chain aliphatic ketone with the molecular formula C30H58O. This compound is part of the larger family of aliphatic ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain and the presence of a double bond at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triacont-7-en-11-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst

Major Products

    Oxidation: Triacontanoic acid

    Reduction: Triacont-7-en-11-ol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Triacont-7-en-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.

    Biology: Investigated for its potential role in biological membranes and its interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Triacontane: A saturated hydrocarbon with a similar carbon chain length but lacking the carbonyl group and double bond.

    Triacontanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

    Triacontanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.

Uniqueness

Triacont-7-en-11-one is unique due to the presence of both a double bond and a carbonyl group in its long carbon chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63408-55-9

Molecular Formula

C30H58O

Molecular Weight

434.8 g/mol

IUPAC Name

triacont-7-en-11-one

InChI

InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3

InChI Key

PFBOVTIFMARRJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC

Origin of Product

United States

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